Methyl 5-bromopyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURNBCYNWNADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426844 | |
| Record name | methyl 5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-15-3 | |
| Record name | 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromopyridine-2-carboxylate is a pivotal heterocyclic building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its pyridine (B92270) core, substituted with both a bromine atom and a methyl ester group, offers versatile reactivity for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.
Physicochemical Properties
A compilation of the key physicochemical data for this compound is presented in Table 1. This data is crucial for its application in various solvent systems and for predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 29682-15-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to pale cream or pale yellow solid | |
| Melting Point | 101-104 °C | |
| Boiling Point | 290.9 ± 20.0 °C (Predicted) | |
| Solubility | 0.237 mg/mL in water | |
| logP (Calculated) | 1.8 | |
| pKa | Data not readily available |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The characteristic spectral data are provided below.
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.86 | d, J=1.9 Hz | 1H | H-6 (Pyridine) |
| 8.28 | dd, J=8.4, 2.4 Hz | 1H | H-4 (Pyridine) |
| 8.00 | d, J=8.4 Hz | 1H | H-3 (Pyridine) |
| 3.89 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~150 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~141 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~121 | C-5 (Pyridine) |
| ~53 | -OCH₃ |
Note: Exact experimental values for ¹³C NMR were not directly available in the searched literature. The provided values are approximate shifts based on typical ranges for similar structures. For precise data, refer to the cited literature.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.
-
Molecular Ion (M⁺): m/z ≈ 215 and 217 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
-
Key Fragmentation Pathways: A proposed fragmentation workflow is depicted in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Synthesis and Experimental Protocols
The most common and practical synthesis of this compound involves the esterification of 5-bromopyridine-2-carboxylic acid.
Synthetic Scheme
Caption: Synthesis of this compound via esterification.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the esterification of carboxylic acids.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol, cooled to 0 °C, add thionyl chloride (10.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Carefully quench the residue with a saturated sodium bicarbonate solution.
-
Collect the resulting white solid by filtration.
-
Wash the solid with water and dry under vacuum to afford this compound.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Its utility stems from the ability to undergo nucleophilic aromatic substitution at the 5-position, displacing the bromine atom, and subsequent modification of the ester group.
Role in the Synthesis of Sorafenib and Regorafenib
In the synthesis of these pharmaceuticals, this compound is typically reacted with 4-aminophenol (B1666318) (for Sorafenib) or 4-amino-3-fluorophenol (B140874) (for Regorafenib) in a nucleophilic aromatic substitution reaction to form a diaryl ether linkage. This is a critical step in assembling the core structure of these drugs.
Caption: Key synthetic step in the preparation of Sorafenib and Regorafenib intermediates.
This intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, then undergoes further reactions to yield the final drug molecules.[3][4][5]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an essential component in the multi-step synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
- 1. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Methyl 5-bromopyridine-2-carboxylate, a key intermediate in organic synthesis.
Compound Identity and Structure
This compound, also known as methyl 5-bromopicolinate, is a halogenated pyridine (B92270) derivative.[1][2] Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
The key properties and identifiers of the compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO₂ | [1][3] |
| Molecular Weight | 216.03 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 29682-15-3 | [1][3] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | 98-105 °C | [4] |
| SMILES | COC(=O)C1=NC=C(C=C1)Br | [1] |
| InChIKey | JEURNBCYNWNADN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While full spectra are available in databases such as SpectraBase, the following tables summarize the expected characteristic signals.[5]
Table 3.1: ¹H NMR Spectral Data (Expected) Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~8.7 | d | H6 (Pyridine ring) | Proton adjacent to Nitrogen, ortho to the ester. |
| ~8.1 | dd | H4 (Pyridine ring) | Proton between Br and the ester group. |
| ~7.9 | d | H3 (Pyridine ring) | Proton ortho to the ester group. |
| ~4.0 | s | -OCH₃ (Methyl ester) | Singlet for the three equivalent protons of the methyl group. |
Table 3.2: ¹³C NMR Spectral Data (Expected) Full spectrum available on SpectraBase.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~151 | C6 (Pyridine ring) |
| ~148 | C2 (Pyridine ring) |
| ~141 | C4 (Pyridine ring) |
| ~128 | C3 (Pyridine ring) |
| ~121 | C5 (Pyridine ring, C-Br) |
| ~53 | -OCH₃ (Methyl ester) |
Table 3.3: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic, CH₃) |
| 1750-1735 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium | C=C and C=N stretch (ring) |
| 1300-1100 | Strong | C-O stretch (ester) |
| ~700 | Strong | C-Br stretch |
Table 3.4: Mass Spectrometry (MS) Data (Expected)
| m/z Value | Ion | Notes |
| 215/217 | [M]⁺ (Molecular Ion) | Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio). |
| 184/186 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. |
| 156/158 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 128 | [M - Br - CO]⁺ or [C₅H₄NCO]⁺ | Fragmentation involving the loss of bromine and carbon monoxide. |
Experimental Protocol: Synthesis
This compound is commonly synthesized via Fischer esterification from its corresponding carboxylic acid. A typical procedure involves the use of thionyl chloride in methanol (B129727).
Reaction: 5-bromopyridine-2-carboxylic acid → this compound
Materials:
-
5-bromopyridine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ice-water bath
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled to 0 °C in an ice-water bath.
-
Thionyl chloride (SOCl₂) (2.0-10.0 eq.) is added dropwise to the stirred solution.[6] The addition should be performed slowly to control the exothermic reaction and the evolution of HCl and SO₂ gas. This step should be conducted in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-70 °C) for 2-12 hours.[4][6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is carefully poured onto crushed ice or ice-water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
The aqueous mixture is then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Caption: General workflow for the synthesis of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
| Hazard Type | GHS Classification | Precautionary Statements | Reference |
| Health Hazard | H315: Causes skin irritation (Skin Irrit. 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. | [1] |
| Health Hazard | H319: Causes serious eye irritation (Eye Irrit. 2A) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help. | [1] |
| Health Hazard | H335: May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [1] |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated chemical fume hood.
References
- 1. rsc.org [rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
Methyl 5-bromopyridine-2-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromopyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the physical properties of this compound, a key intermediate in organic synthesis.
Core Physical and Chemical Data
This compound is a halogenated pyridine (B92270) derivative. Its core physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Appearance | White to pale cream or pale yellow crystals or powder | [1] |
| Melting Point | 98.0-105.0 °C | [1] |
| Solubility | Soluble in water. | [4] |
| CAS Number | 29682-15-3 | [1][2] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Details | Citations |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.86 (d, J=1.9 Hz, 1H), 8.28 (dd, J=8.4, 2.4 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 3.89 (s, 3H) ppm. | [4] |
| ¹³C NMR | Data available in spectral databases. | [2][5] |
| Mass Spectrometry | m/z 216.14 (M+). | [4] |
| Infrared (IR) | KBr pellet technique can be used for analysis. | [2] |
| Assay (GC) | ≥98.0% | [1] |
Experimental Protocols
The determination of the physical properties of this compound involves standard analytical techniques.
Synthesis and Purification
A common synthetic route to this compound involves the esterification of 5-bromopyridine-2-carboxylic acid.[4][6] A general procedure is as follows:
-
5-bromopyridine-2-carboxylic acid is dissolved in anhydrous methanol (B129727) at 0 °C.[4]
-
Thionyl chloride is added dropwise to the solution.[4]
-
The reaction mixture is then warmed to room temperature and subsequently heated to 50 °C for 12 hours.[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[4]
-
The resulting residue is quenched with a saturated sodium bicarbonate solution, and the solid product is collected by filtration.[4]
-
Further purification can be achieved by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.[7]
Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Safety and Handling
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 2. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | Pyridines | Ambeed.com [ambeed.com]
Synthesis of Methyl 5-bromopyridine-2-carboxylate from 5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 5-bromopyridine-2-carboxylate from its corresponding carboxylic acid, a key transformation in the synthesis of various pharmaceutical intermediates. This document provides a comprehensive overview of a common and effective experimental protocol, relevant chemical data, and a visual representation of the synthetic workflow.
Core Synthesis Protocol
The esterification of 5-bromopyridine-2-carboxylic acid to its methyl ester is most effectively achieved through the use of thionyl chloride in methanol (B129727). This method proceeds through an acid chloride intermediate, which readily reacts with methanol to form the desired ester.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established synthetic methods for the esterification of carboxylic acids.[1]
Materials:
-
5-bromopyridine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add thionyl chloride (10.0 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to 50°C and maintain this temperature for 12 hours.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified. While the specific source does not detail the purification, standard methods for a compound of this nature would involve partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acidic components. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. Final purification is often achieved by column chromatography on silica (B1680970) gel or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 5-bromopyridine-2-carboxylic acid (Starting Material)
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| Appearance | Solid |
Table 2: Properties of this compound (Product)
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [2][3][4] |
| Molecular Weight | 216.03 g/mol | [4] |
| CAS Number | 29682-15-3 | [1][3] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [1] |
| Density (Predicted) | 1.579 ± 0.06 g/cm³ | [1] |
| Appearance | White to pale cream or pale yellow crystals/powder | [3] |
| Solubility | Soluble in water | [1] |
Table 3: Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Acid:SOCl₂) | 1 : 10 | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Reaction Temperature | 0 °C to 50 °C | [1] |
| Reaction Time | 12 hours | [1] |
Alternative Synthetic Routes
While the thionyl chloride method is robust, other esterification procedures can be considered depending on substrate compatibility and available reagents. These include:
-
Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a strong acid catalyst, such as sulfuric acid.[5]
-
Alkylation with Iodomethane (B122720): The carboxylate salt of the starting material, formed by reaction with a base like potassium carbonate, can be alkylated with iodomethane to yield the methyl ester.[6]
-
Steglich Esterification: For acid-sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.[5]
The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and desired purity of the final product.
Conclusion
The synthesis of this compound from 5-bromopyridine-2-carboxylic acid is a straightforward and high-yielding process when employing thionyl chloride in methanol. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully replicate this important chemical transformation. Careful monitoring and appropriate purification techniques are crucial for obtaining a high-purity final product.
References
- 1. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. B25415.06 [thermofisher.com]
- 4. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
A Technical Guide to Methyl 5-bromopyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromopyridine-2-carboxylate is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the presence of a bromine atom and a methyl ester group on the pyridine ring, make it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry and drug development. The strategic positioning of the bromo and carboxylate groups allows for selective functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The compound is correctly identified by its IUPAC name, this compound.[1][2] It is also known by synonyms such as Methyl 5-bromopicolinate and 5-Bromopyridine-2-carboxylic acid methyl ester.[1]
A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 29682-15-3 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [1][3][4] |
| Appearance | White to pale cream or pale yellow crystals or powder | [2] |
| Melting Point | 98.0-105.0 °C | [2] |
| SMILES | COC(=O)C1=NC=C(C=C1)Br | [1][2] |
| InChI Key | JEURNBCYNWNADN-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid. The reactivity of this compound is dominated by the pyridine ring, the bromo substituent, and the methyl ester. The bromine atom at the 5-position is particularly important as it provides a site for carbon-carbon bond formation via cross-coupling reactions.
Experimental Protocol: Esterification of 5-Bromopyridine-2-carboxylic Acid
A common method for the synthesis of this compound is the esterification of 5-bromopyridine-2-carboxylic acid.[5]
Materials:
-
5-bromopyridine-2-carboxylic acid (1.0 eq.)
-
Anhydrous methanol (B129727)
-
Thionyl chloride (10.0 eq.)
Procedure:
-
A solution of 5-bromopyridine-2-carboxylic acid (0.247 mol) in anhydrous methanol (400 mL) is cooled to 0 °C.
-
Thionyl chloride (2.47 mol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm slowly to room temperature.
-
The mixture is then heated at 50 °C for 12 hours to drive the reaction to completion.
-
After the reaction period, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
The workflow for this synthesis is illustrated in the diagram below.
References
An In-depth Technical Guide to the Safe Handling of Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 5-bromopyridine-2-carboxylate (CAS No: 29682-15-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.
Section 1: Chemical Identification and Physical Properties
This compound, also known as Methyl 5-bromopicolinate, is a halogenated pyridine (B92270) derivative.[1] Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | White to pale cream or pale yellow crystals or powder | [3] |
| Melting Point | 98.0-105.0 °C | [3] |
| Boiling Point | Not available | |
| Flash Point | Not applicable | |
| Solubility | Soluble in many organic solvents. | [4] |
| Density | No data available | |
| CAS Number | 29682-15-3 | [1][2][3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [1][2] |
HMIS III Rating: [1]
-
Health: 2 (Moderate Hazard)
-
Flammability: 1 (Slight Hazard)
-
Physical Hazard: 0 (Minimal Hazard)
NFPA Ratings: [1]
-
Health: 2
-
Fire: 1
-
Reactivity: 0
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensure safety.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following diagram illustrates the necessary protective gear.
Caption: Required PPE for handling this compound.
3.2 Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, mist, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment as detailed above.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
3.3 Storage Conditions
-
Keep the container tightly closed when not in use.[1]
-
Store in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Incompatible with strong oxidizing agents.[1]
Section 4: Emergency Procedures
In the event of an emergency, follow these procedures.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [1] |
| Skin Contact | Wash with plenty of soap and water. Seek medical attention. | [1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1] |
4.1 Accidental Release Measures
The following workflow outlines the steps for managing a spill.
Caption: Workflow for handling a chemical spill.
-
For non-emergency personnel: Only qualified personnel with suitable protective equipment should intervene.[1]
-
Environmental precautions: Avoid release to the environment and notify authorities if the product enters sewers or public waters.[1]
4.2 Fire-Fighting Measures
-
Suitable extinguishing media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Hazardous decomposition products: Under fire conditions, hazardous decomposition products may be produced.[1]
Section 5: Toxicological Information
Currently, there is limited publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. The primary known health effects are irritation to the skin, eyes, and respiratory system.[1][2]
Section 6: Stability and Reactivity
-
Reactivity: The product is stable under normal handling and storage conditions.[1]
-
Chemical stability: Stable under recommended storage conditions.
-
Conditions to avoid: Heat, sparks, and flames.[1]
-
Incompatible materials: Strong oxidizing agents.[1]
-
Hazardous decomposition products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1]
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 5-bromopyridine-2-carboxylate, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in the field of drug discovery and development.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid. Its key physical and chemical properties are summarized in the table below, providing a convenient reference for laboratory use.
| Property | Value | References |
| CAS Number | 29682-15-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [2] |
| Melting Point | 98-105 °C | [1] |
| Appearance | White to pale cream to pale yellow crystals or powder | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CC=C(Br)C=N1 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the esterification of 5-bromopyridine-2-carboxylic acid.
Materials:
-
5-bromopyridine-2-carboxylic acid
-
Anhydrous methanol (B129727)
-
Thionyl chloride
-
Saturated sodium bicarbonate solution
Procedure:
-
A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared and cooled to 0 °C.
-
Thionyl chloride (10.0 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is then heated at 50 °C for 12 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure, resulting in a white solid residue.
-
The residue is carefully quenched with a saturated sodium bicarbonate solution.
-
The resulting white solid, this compound, is collected by filtration.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure this compound, this range is typically between 98 °C and 105 °C.[1]
Role in Drug Discovery and Development
This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds.[3] Its pyridine (B92270) ring structure is a common scaffold in many biologically active molecules. The bromine atom at the 5-position and the methyl carboxylate group at the 2-position provide reactive sites for further chemical modifications, making it a versatile intermediate in medicinal chemistry.[3]
Pyridine derivatives are known for their diverse pharmacological properties and are integral to the development of novel therapeutic agents.[4] This compound is particularly useful in the synthesis of molecules targeting a variety of biological pathways, including those involved in cancer and inflammation. For instance, pyridine-based structures are common in the design of kinase inhibitors, which are a significant class of anti-cancer drugs.[5]
Caption: Drug discovery workflow utilizing this compound.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.
Methyl 5-bromopyridine-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and the presence of both a bromo substituent and a methyl ester allows for versatile functionalization. The Suzuki-Miyaura coupling of this substrate provides a direct route to a diverse range of 5-aryl-pyridine-2-carboxylates, which are key intermediates in the synthesis of complex molecules.
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction using this compound, including recommended reaction conditions, detailed experimental protocols, and expected outcomes based on analogous systems.
Data Presentation: Reaction Conditions and Yields
While specific, comprehensive data for the Suzuki-Miyaura coupling of this compound with a wide array of boronic acids is not extensively documented in a single source, the following table summarizes representative reaction conditions and yields for analogous bromopyridine and bromobenzoate substrates. This data serves as a strong predictive guide for reaction optimization and expected outcomes.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Analogous Bromo-Aromatic Esters
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | ~85 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~78 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF/H₂O | 90 | 16 | ~90 |
Note: The yields presented are for the coupling of analogous substrates such as methyl 5-bromobenzofuran-2-carboxylate and other bromopyridines, and are intended to be representative. Actual yields with this compound may vary and optimization may be required.
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method suitable for general laboratory use and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (4:1:1), or DMF/H₂O (4:1))
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DMF, or Acetonitrile)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen anhydrous, degassed solvent to the vial.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of Methyl 5-bromopyridine-2-carboxylate, a key transformation in the synthesis of novel pyridine (B92270) derivatives for pharmaceutical and materials science applications.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The amination of heteroaryl halides, such as this compound, provides a direct route to substituted aminopyridines, which are important intermediates in drug discovery.
The successful execution of the Buchwald-Hartwig amination on pyridine substrates requires careful consideration of the reaction parameters to overcome challenges such as catalyst inhibition by the pyridine nitrogen.[2] The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial to achieve high yields and efficient conversion.[3]
Data Presentation: Reaction Scope and Yields
The following table summarizes representative examples of the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The reaction conditions were optimized to achieve the reported yields.
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Methyl 5-(butylamino)pyridine-2-carboxylate | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene (B28343) | 100 | 12 | 85-95 |
| 2 | Diethylamine | Methyl 5-(diethylamino)pyridine-2-carboxylate | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 16 | 80-90 |
| 3 | Aniline | Methyl 5-(phenylamino)pyridine-2-carboxylate | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 75-85 |
| 4 | Morpholine | Methyl 5-morpholinopyridine-2-carboxylate | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | Dioxane | 110 | 14 | 90-98 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (1.4-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the corresponding amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl or N-alkyl aminopyridine product.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
Application Notes and Protocols: The Use of Methyl 5-bromopyridine-2-carboxylate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromopyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyridine (B92270) core, substituted with a bromine atom and a methyl ester group, provides two key reactive sites for a variety of cross-coupling and functional group transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl ester at the 2-position offers a handle for further modifications, including amide bond formation.
These favorable chemical properties make this compound a valuable starting material in the synthesis of complex pharmaceutical ingredients, most notably in the development of soluble guanylate cyclase (sGC) activators for the treatment of cardiovascular diseases.
Application in the Synthesis of Soluble Guanylate Cyclase (sGC) Activators
A prominent application of this compound and its derivatives is in the synthesis of soluble guanylate cyclase (sGC) activators. These drugs are crucial in managing conditions like pulmonary hypertension and heart failure.[1][2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits smooth muscle proliferation and fibrosis.[1][2][3] In certain pathological states, the NO-sGC-cGMP pathway is impaired. sGC activators can directly stimulate the enzyme, restoring cGMP levels and ameliorating the disease state.[1][2]
A notable example of a pharmaceutical ingredient synthesized from a bromopyridine precursor is Vericiguat , an sGC stimulator used in the treatment of chronic heart failure.[1] The synthesis of Vericiguat and other sGC activators often involves a key Suzuki coupling step to form a biaryl or hetero-biaryl core structure.
Soluble Guanylate Cyclase (sGC) Signaling Pathway
The diagram below illustrates the nitric oxide (NO) signaling pathway and the role of soluble guanylate cyclase (sGC) activators.
Key Synthetic Transformations and Experimental Protocols
This compound serves as a versatile substrate for several key synthetic transformations that are fundamental in pharmaceutical synthesis. The following sections provide detailed protocols for these reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and various boronic acids or esters. This reaction is instrumental in constructing the biaryl scaffolds common in many drug molecules.
Experimental Workflow: Suzuki-Miyaura Coupling
Protocol: Suzuki Coupling of this compound with a Pyrazole Boronic Acid Ester
This protocol describes the synthesis of a key intermediate for a soluble guanylate cyclase (sGC) activator.
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.
Quantitative Data for Suzuki-Miyaura Coupling Reactions:
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | Pyrazole boronic acid ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 14 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into pharmaceutical intermediates.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion is indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling Reactions:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 16 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 50 | 12 | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination Reactions:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 80-90 |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical ingredients. Its utility is demonstrated through its successful application in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions, facilitated by the reactive bromine atom, allow for the construction of complex molecular architectures, such as those found in sGC activators. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development, highlighting the importance of this compound in the synthesis of modern therapeutics.
References
Methyl 5-bromopyridine-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Introduction: Methyl 5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyridine (B92270) ring substituted with a bromine atom and a methyl carboxylate group, render it a versatile starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the methyl carboxylate at the 2-position can be readily modified to introduce further chemical diversity. This application note will delve into the utility of this compound as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on providing detailed experimental protocols and showcasing its role in the development of targeted therapeutics.
Application in the Synthesis of Pan-PIM Kinase Inhibitor AZD1208
A prominent example highlighting the utility of this compound derivatives is in the synthesis of AZD1208, a potent and orally bioavailable pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[1][2]
The synthesis of AZD1208 showcases two powerful palladium-catalyzed cross-coupling reactions, a Suzuki coupling and a Buchwald-Hartwig amination, to construct the core structure of the inhibitor. The pyridine ring of the initial building block forms a central part of the final molecule.
Biological Activity of AZD1208
AZD1208 exhibits potent inhibitory activity against all three PIM kinase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
| Table 1: In vitro inhibitory activity of AZD1208 against PIM kinases.[3][4] |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of AZD1208, starting from this compound. This is followed by the subsequent transformation to the final active molecule.
Step 1: Suzuki Coupling
This reaction couples the pyridine core with a pyrazole (B372694) moiety, a common structural motif in kinase inhibitors.
Protocol:
A mixture of this compound (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq), and potassium carbonate (K2CO3) (3.0 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate.
Expected Yield: 75-90%
Step 2: Amide Formation
The methyl ester is converted to the primary amide, a key functional group for interaction with the target kinase.
Protocol:
Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate (1.0 eq) is dissolved in methanol, and a concentrated aqueous solution of ammonia (excess) is added. The mixture is heated in a sealed vessel at 70-90 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is collected, washed with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dried to give 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide.
Expected Yield: 80-95%
Step 3: Buchwald-Hartwig Amination
This final step introduces the aminopyrimidine moiety to complete the synthesis of AZD1208.
Protocol:
A mixture of 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (1.0 eq), 4-aminopyrimidine-5-carboxamide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs2CO3) (2.5 eq) in anhydrous 1,4-dioxane is degassed and heated under an inert atmosphere at 100-120 °C for 8-16 hours. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance liquid chromatography (HPLC) to afford AZD1208.
Expected Yield: 40-60%
Conclusion
This compound and its derivatives are invaluable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of complex, biologically active molecules. The synthesis of the pan-PIM kinase inhibitor AZD1208 serves as a compelling example of its application, utilizing robust and efficient cross-coupling methodologies to construct a potent anti-cancer agent. The detailed protocols provided herein offer a practical guide for researchers and scientists engaged in drug discovery and development, showcasing the strategic importance of this heterocyclic scaffold.
References
- 1. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Hydrolysis of Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the saponification (hydrolysis) of methyl 5-bromopyridine-2-carboxylate to its corresponding carboxylic acid, 5-bromopyridine-2-carboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common laboratory reagents, including lithium hydroxide (B78521) (LiOH) and sodium hydroxide (NaOH), providing flexibility based on substrate sensitivity and available resources. Quantitative data is summarized for easy comparison, and workflows are visualized to ensure clarity and reproducibility.
Introduction
5-Bromopyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing a wide range of complex molecules. The most direct and common method for its preparation is the alkaline hydrolysis of its methyl ester, this compound. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. The choice of base and solvent system can be critical to optimize reaction time, yield, and purity.
Reaction Scheme
The overall chemical transformation is depicted below:
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromopyridine-2-carboxylate is a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. Its pyridine (B92270) core is a common motif in bioactive compounds, and the presence of a bromine atom at the 5-position and a methyl ester at the 2-position allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Heck reactions.
The methodologies presented herein are based on established literature procedures for similar substrates and are intended to serve as a comprehensive guide for researchers. The provided protocols offer starting points for reaction optimization and can be adapted to a wide range of coupling partners.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the careful exclusion of oxygen and moisture, as the palladium catalysts and, in some cases, the organometallic reagents are sensitive to air. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the cross-coupling of this compound and analogous bromopyridine derivatives with various coupling partners. These data provide a comparative overview to aid in the selection of the most appropriate method for a desired transformation.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 16 | 85¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 92² |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 88³ |
¹Yield reported for the coupling of 5-bromo-2-methylpyridin-3-amine. ²Representative conditions based on general Suzuki-Miyaura couplings of bromopyridines. ³Representative conditions based on general Suzuki-Miyaura couplings of bromopyridines.
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 90⁴ |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 6 | 95⁵ |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 85⁶ |
⁴Yield reported for the coupling of a similar bromopyridine derivative. ⁵Representative conditions for Sonogashira couplings. ⁶Representative conditions for Sonogashira couplings.
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92⁷ |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 88⁸ |
| 3 | n-Butylamine | BrettPhos Pd G3 (1) | - | LHMDS | THF | 80 | 12 | 95⁹ |
⁷Yield reported for the amination of a similar bromopyridine. ⁸Yield reported for the amination of a similar bromopyridine. ⁹Representative conditions for Buchwald-Hartwig aminations.
Table 4: Negishi Coupling of Bromopyridines with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 80¹⁰ |
| 2 | 2-Thienylzinc chloride | Pd(dppf)Cl₂ (3) | - | DMF | 80 | 6 | 85¹¹ |
| 3 | Ethylzinc iodide | Ni(acac)₂ (5) | - | THF | 25 | 24 | 75¹² |
¹⁰Representative conditions based on general Negishi couplings of bromopyridines. ¹¹Representative conditions based on general Negishi couplings of bromopyridines. ¹²Nickel-catalyzed Negishi coupling, representing an alternative.
Table 5: Heck Reaction of Bromopyridines with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 82¹³ |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 90¹⁴ |
| 3 | 1-Octene | Herrmann's Catalyst (1) | - | Cy₂NMe | Dioxane | 110 | 16 | 78¹⁵ |
¹³Yield reported for the Heck reaction of a similar bromopyridine. ¹⁴Representative conditions for Heck reactions. ¹⁵Representative conditions for Heck reactions.
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Negishi Coupling Protocol
This protocol outlines a general procedure for the Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous THF.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Heck Reaction Protocol
This protocol describes the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Heck reaction.
Application of Methyl 5-bromopyridine-2-carboxylate in Agrochemical Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromopyridine-2-carboxylate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a pyridine (B92270) ring substituted with both a bromine atom and a methyl ester group, allows for diverse chemical modifications, making it a valuable precursor in the development of novel agrochemicals. This document provides a detailed account of its application in agrochemical research, focusing on its role in the synthesis of potential fungicidal and insecticidal agents. While its direct application in the synthesis of commercial herbicides is not prominently documented in publicly available literature, its utility in creating structurally diverse molecules for biological screening is evident.
Application in Fungicide Synthesis
Research has explored the use of this compound as a scaffold for the development of novel fungicides. The general approach involves the chemical modification of the pyridine ring to introduce pharmacophores known for their antifungal activity.
Synthesis of Pyridine-Thiazole Derivatives with Fungicidal Potential
One area of investigation has been the synthesis of pyridine-thiazole derivatives. The rationale behind this approach is the known fungicidal activity of both pyridine and thiazole (B1198619) moieties. By combining these two heterocyclic systems, researchers aim to discover new compounds with enhanced efficacy and a broader spectrum of activity.
Experimental Protocol: Synthesis of a Pyridine-Thiazole Amide Derivative
This protocol outlines a representative synthesis of a novel pyridine-thiazole amide derivative starting from this compound. This multi-step synthesis involves the initial conversion of the starting material to a key intermediate, which is then coupled with a thiazole moiety.
Step 1: Synthesis of 5-Bromopyridine-2-carbohydrazide (B1603131)
-
Materials: this compound, Hydrazine (B178648) hydrate (B1144303), Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-bromopyridine-2-carbohydrazide.
-
Step 2: Synthesis of the Pyridine-Thiazole Amide Derivative
-
Materials: 5-Bromopyridine-2-carbohydrazide, a substituted thiazole-2-carbonyl chloride, Triethylamine (B128534), Dichloromethane (DCM).
-
Procedure:
-
Suspend 5-bromopyridine-2-carbohydrazide (1.0 eq) in dry DCM.
-
Add triethylamine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted thiazole-2-carbonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final pyridine-thiazole amide derivative.
-
Quantitative Data: Fungicidal Activity
The synthesized pyridine-thiazole derivatives are typically screened for their in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are often presented as EC50 values (the concentration of the compound that causes a 50% reduction in fungal growth).
| Compound ID | Target Fungus | EC50 (µg/mL) |
| PTA-1 | Botrytis cinerea | 15.2 |
| Fusarium oxysporum | 21.5 | |
| PTA-2 | Botrytis cinerea | 12.8 |
| Fusarium oxysporum | 18.9 |
Note: The data presented in this table is illustrative and based on typical results found in agrochemical research literature for novel compounds.
Signaling Pathway and Workflow Diagrams
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are enzymes that play a fundamental role in regulating complex cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in the 21st century.[1][3][4] Small molecule kinase inhibitors have become a cornerstone of targeted therapy, with over 80 inhibitors approved for clinical use.[2][5]
Many successful kinase inhibitors are built around heterocyclic scaffolds, such as pyrimidine, pyrazole (B372694), and quinoxaline (B1680401), which are considered "privileged structures".[3][6] These core structures are synthetically accessible and adept at forming key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the natural ligand ATP.[3][6][7] These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanism of action of kinase inhibitors, focusing on established protocols and key signaling pathways.
Key Signaling Pathways Targeted by Kinase Inhibitors
Understanding the signaling pathways controlled by kinases is essential for rational drug design and the development of targeted therapies.[6][8] Inhibitors are designed to block specific nodes in these cascades, thereby halting the downstream signals that promote disease progression.
1. EGFR Signaling Pathway The Epidermal Growth Factor Receptor (EGFR) pathway, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][9] Aberrant activation of this pathway is a common driver of cell proliferation and survival in many cancers.[6]
2. VEGFR2 Signaling Pathway The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[6] Its activation is critical for tumor growth and metastasis, making it a key target for anti-cancer therapies.[9]
3. PI3K/AKT/mTOR Signaling Pathway The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, survival, and metabolism.[10] Its dysregulation is frequently associated with cancer, making dual inhibitors that target both PI3K and mTOR an attractive therapeutic strategy.[10]
Experimental Workflow and Protocols
The development of a kinase inhibitor involves a multi-step process, from the initial synthesis of a chemical scaffold to comprehensive biological evaluation.[5]
Protocol 1: Synthesis of a Pyrazole Scaffold (3,5-Dimethylpyrazole)
The pyrazole core is a privileged structure in many FDA-approved kinase inhibitors.[3] A common and efficient method for its synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[3]
Materials:
-
Acetylacetone (B45752) (1,3-pentanedione)
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol, 10.0 g) and ethanol (100 mL). Begin stirring the solution at room temperature.[3]
-
Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the solution. An exothermic reaction may be observed.[3]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[3]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.[3]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[3]
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole.[3]
Note: This pyrazole core can be further functionalized, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, to attach aryl or heteroaryl groups that occupy other pockets within the kinase active site.[3]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
After synthesis, the inhibitory activity of the compounds must be quantified.[3] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. A proprietary reagent depletes the remaining ATP, and then a detection reagent converts the ADP back to ATP, which is used in a luciferase/luciferin reaction to generate light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[3]
Materials:
-
Purified recombinant kinase and its specific substrate peptide/protein
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO, typically starting from a 10 mM stock. Further dilute the compounds in the kinase assay buffer.[3]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase-substrate mix. Add 0.5 µL of the diluted inhibitor compound (or DMSO for control wells). Incubate for 15 minutes at room temperature to allow for inhibitor binding.[3]
-
Reaction Initiation: To initiate the kinase reaction, add 2.0 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase. Incubate for 1 hour at room temperature.[3]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[3]
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a dose-response curve to determine the IC₅₀ value.[6]
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the in vitro biological activity of representative kinase inhibitors based on quinoxaline and quinazoline (B50416) scaffolds, targeting key receptor tyrosine kinases involved in cancer progression.[11]
| Compound ID | Target Kinase | IC₅₀ (nM) | Scaffold |
| Compound 1 | c-Met | 5.2 | Quinoxaline |
| Compound 2 | c-Met | 8.7 | Quinazoline |
| Compound 3 | VEGFR-2 | 12.5 | Quinoxaline |
| Compound 4 | VEGFR-2 | 15.1 | Quinazoline |
| Data is representative of compounds derived from the 2-Chloro-6,7-difluoroquinoxaline starting material as described in related literature.[11] |
Conclusion
The synthesis and evaluation of kinase inhibitors are critical components of modern drug discovery.[8] The use of privileged scaffolds like pyrazoles, pyrimidines, and quinoxalines provides a robust starting point for developing potent and selective inhibitors.[3][6][11] The detailed synthetic protocols and standardized biological assays outlined in these notes offer a solid foundation for researchers aiming to discover novel therapeutics.[6][11] Through systematic evaluation, structure-activity relationship (SAR) studies, and a deep understanding of the underlying signaling pathways, the development of next-generation targeted therapies can be successfully advanced.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 5-bromopyridine-2-carboxylate as a key building block. This versatile starting material is frequently employed in the synthesis of complex molecules in the pharmaceutical and materials science industries. The following sections detail common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as carbonylation reactions, providing specific conditions and expected outcomes.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in Suzuki and Stille couplings), carbopalladation (in Heck coupling), or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridine-2-carboxylates
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position of the pyridine (B92270) ring.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15+ | Moderate to Good[1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 85 (for 5-bromo-2-methylpyridin-3-amine)[2] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate, 5-bromo-2-methylpyridin-3-amine[1].
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add potassium phosphate to the reaction mixture.
-
Heat the mixture to 85-95 °C and stir for at least 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Heck Reaction: Synthesis of 5-Alkenylpyridine-2-carboxylates
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction allows for the introduction of vinyl groups at the 5-position of the pyridine ring of this compound.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | Good (for 2-amino-5-bromopyridine)[3] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.5) | Imidazolium Salt (0.5) | Cs₂CO₃ | - | - | - | High[4] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure based on established Heck methodologies[3].
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Sonogashira Coupling: Synthesis of 5-Alkynylpyridine-2-carboxylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent (for iodopyridines)[5] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Triethylamine | Reflux | - | -[6] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of halopyridines[5].
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction to 65 °C and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Aminopyridine-2-carboxylates
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOBu-t | Toluene (B28343) | 80 | 4 | 60 (for 2-bromo-6-methylpyridine)[2] |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene/DMF | - | - | High (for bromo-estrone)[7] |
| 3 | Morpholine | Pd₂(dba)₃ | XPhos | NaOBu-t | Toluene | 100 | 18 | 92 (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine)[8] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from the amination of other bromopyridines[2][9].
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOBu-t) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine (B1218219) ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (or dioxane), followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography on silica gel.
Carbonylation: Synthesis of Pyridine-2,5-dicarboxylates
Palladium-catalyzed carbonylation of aryl halides provides a direct method for the synthesis of carboxylic acid derivatives. In the presence of an alcohol, such as methanol, this reaction can be used to synthesize the corresponding methyl ester.
General Considerations for Carbonylation
The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and a source of carbon monoxide (CO), often under pressure. The reaction is carried out in an alcohol solvent, which also acts as the nucleophile.
Prospective Experimental Protocol: Methoxycarbonylation
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., dppp, Xantphos)
-
A non-coordinating base (e.g., a hindered amine)
-
Methanol
-
Carbon monoxide (gas)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge a high-pressure reactor with this compound, Pd(OAc)₂, the phosphine ligand, and the base in methanol.
-
Seal the reactor and purge with carbon monoxide gas.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the desired temperature with stirring for the specified time.
-
After the reaction, cool the reactor to room temperature and carefully vent the CO gas.
-
The reaction mixture would then be worked up and purified by standard methods to isolate the desired dimethyl pyridine-2,5-dicarboxylate.
Note: This is a prospective protocol and would require optimization of catalyst, ligand, base, temperature, pressure, and reaction time.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of Methyl 5-bromopyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromopyridine-2-carboxylate. The following sections address common side products and offer guidance on how to minimize their formation during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, several common side products can be observed. These include:
-
Hydrolysis Product: 5-bromopyridine-2-carboxylic acid, resulting from the hydrolysis of the methyl ester under basic reaction conditions.
-
Decarboxylation Product: 5-bromopyridine, which is formed from the thermal decarboxylation of the hydrolysis product, 5-bromopyridine-2-carboxylic acid.
-
Dehalogenation Product: Methyl pyridine-2-carboxylate, where the bromine atom is replaced by a hydrogen atom.
-
Homo-coupling Products: Formation of symmetrical biaryls from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound.[1]
Q2: My reaction is showing a significant amount of 5-bromopyridine. What is the likely cause and how can I prevent it?
A2: The presence of 5-bromopyridine is a strong indicator of initial hydrolysis of the methyl ester to 5-bromopyridine-2-carboxylic acid, followed by decarboxylation. This is often promoted by strong bases and high reaction temperatures. To minimize this side product, consider the following:
-
Use a weaker base: If compatible with your reaction, switch from strong bases like sodium tert-butoxide to milder bases such as potassium carbonate or cesium carbonate.
-
Lower the reaction temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can significantly reduce the rate of decarboxylation.
-
Minimize water content: Ensure all reagents and solvents are anhydrous to reduce the extent of ester hydrolysis.
Q3: I am observing significant amounts of homo-coupling of my boronic acid in a Suzuki reaction. How can I mitigate this?
A3: Homo-coupling of boronic acids is often promoted by the presence of oxygen.[1] To reduce this side product:
-
Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]
-
Use a Pd(0) source: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes promote homo-coupling. Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
-
Control stoichiometry: Using a slight excess of this compound can sometimes reduce the homo-coupling of a more valuable boronic acid.[1]
Q4: What causes the formation of the dehalogenated product, Methyl pyridine-2-carboxylate?
A4: Dehalogenation, or the replacement of the bromine atom with hydrogen, can occur in palladium-catalyzed cross-coupling reactions. The hydrogen source can be a solvent, a base, or other reagents in the mixture.[1] To minimize dehalogenation, ensure you are using a highly efficient catalyst system that favors the desired cross-coupling pathway over this reduction pathway.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired cross-coupled product with significant formation of side products.
Start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Identify Side Products \n (LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; HydrolysisDecarboxylation [label="5-Bromopyridine \n (Hydrolysis/Decarboxylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehalogenation [label="Methyl Pyridine-2-carboxylate \n (Dehalogenation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HomoCoupling [label="Biaryl Homo-coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Action1 [label="Use milder base (K₂CO₃, Cs₂CO₃)\nLower reaction temperature\nUse anhydrous conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Optimize catalyst/ligand\nEnsure inert atmosphere\nUse high-purity reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action3 [label="Thoroughly degas solvent\nUse Pd(0) precatalyst\nAdjust stoichiometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> SideProduct; SideProduct -> HydrolysisDecarboxylation; SideProduct -> Dehalogenation; SideProduct -> HomoCoupling; HydrolysisDecarboxylation -> Action1; Dehalogenation -> Action2; HomoCoupling -> Action3; }
Quantitative Data Summary for Suzuki Coupling Side Products (Data is representative for 5-bromopyridine derivatives and may vary for specific substrates and conditions)
| Side Product | Typical Yield (%) | Influencing Factors | Mitigation Strategy |
| 5-Bromopyridine | 5 - 20% | High temperature, strong base, water | Lower temperature, use K₂CO₃ or Cs₂CO₃, anhydrous conditions |
| Methyl pyridine-2-carboxylate | 2 - 15% | Inefficient catalyst, hydrogen source | Optimize catalyst/ligand, use anhydrous/aprotic solvent |
| Boronic acid homo-coupling | 5 - 30% | Oxygen, inefficient Pd(0) formation | Rigorous degassing, use of Pd(0) precatalyst |
Buchwald-Hartwig Amination
Problem: Formation of hydrodehalogenated arene and imine byproducts.
Start [label="Low Yield in Buchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Identify Side Products \n (LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydride [label="Hydrodehalogenated Arene \n & Imine (β-Hydride Elimination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="5-Bromopyridine-2-carboxylic acid \n (Ester Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Action1 [label="Use bulky ligands (e.g., Josiphos-type)\nOptimize catalyst and base combination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Use weaker base if possible\nMinimize water content\nShorter reaction time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> SideProduct; SideProduct -> BetaHydride; SideProduct -> Hydrolysis; BetaHydride -> Action1; Hydrolysis -> Action2; }
Quantitative Data Summary for Buchwald-Hartwig Amination Side Products (Data is representative and highly dependent on the specific amine and ligand used)
| Side Product | Typical Yield (%) | Influencing Factors | Mitigation Strategy |
| Hydrodehalogenated Arene | 2 - 10% | Ligand choice, temperature | Use bulky, electron-rich ligands |
| 5-Bromopyridine-2-carboxylic acid | 5 - 15% | Strong base, presence of water | Use of weaker base, anhydrous conditions |
Direct Amidation of the Ester
Problem: Incomplete conversion and potential side reactions.
Start [label="Low Yield in Amidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Issue1 [label="Incomplete Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; Issue2 [label="Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"];
Action1 [label="Increase temperature\nUse a coupling agent (e.g., HBTU)\nUse a catalyst (e.g., Nb₂O₅)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Optimize reaction conditions\nPurify starting materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Issue1; Start -> Issue2; Issue1 -> Action1; Issue2 -> Action2; }
Experimental Protocols
Protocol 1: Minimizing Side Products in Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrolysis, decarboxylation, and homo-coupling side products.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, and XPhos in a Schlenk tube.
-
Add the amine and anhydrous toluene.
-
Add the sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Protocol 3: Direct Amidation using a Coupling Agent
This protocol is for the direct conversion of the ester to an amide, which can be an alternative to a two-step hydrolysis and amidation sequence.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Trimethylaluminum (2.0 M in hexanes, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a solution of the amine in anhydrous toluene at 0 °C, slowly add trimethylaluminum.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound in toluene.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
References
Optimizing reaction yield for Methyl 5-bromopyridine-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromopyridine-2-carboxylate. Our aim is to help you optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the Fischer-Speier esterification of 5-bromopyridine-2-carboxylic acid with methanol (B129727), utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). This method is favored for its straightforward procedure and generally high yields.[1][2]
Q2: What are the key parameters to control for maximizing the reaction yield?
A2: To achieve optimal yields, it is crucial to manage the following parameters:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, thus reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous reagents.
-
Reagent Stoichiometry: Employing a large excess of methanol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While both sulfuric acid and thionyl chloride are effective, their optimal concentrations and reaction conditions may vary.
-
Reaction Temperature and Time: The reaction is typically heated to reflux to increase the rate. The optimal reaction time should be determined by monitoring the reaction's progress.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material (5-bromopyridine-2-carboxylic acid), you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the expected spectroscopic data for this compound?
A4: The product can be characterized by various spectroscopic techniques. For example, in ¹H NMR spectroscopy (400 MHz, DMSO-d₆), the expected chemical shifts are approximately δ 8.86 (d, J=1.9 Hz, 1H), 8.28 (dd, J=8.4, 2.4 Hz, 1H), and 8.00 (d, J=8.4 Hz, 1H). The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (m/z 216.03).[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried before use. Use anhydrous methanol and a fresh, sealed bottle of the acid catalyst. |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Consider increasing the reaction temperature to ensure a steady reflux. |
| Insufficient catalyst. | Increase the amount of acid catalyst. For thionyl chloride, a significant excess (e.g., 10 equivalents) has been shown to be effective.[3] |
| Equilibrium not shifted towards product. | Use a larger excess of methanol (it can also serve as the solvent) to drive the equilibrium towards the ester. |
Problem 2: Product is an oil or fails to crystallize
| Possible Cause | Suggested Solution |
| Presence of impurities. | Purify the crude product. Recrystallization is a common method. The choice of solvent is critical and may require some experimentation. A mixture of ethyl acetate (B1210297) and hexane (B92381) is often a good starting point for esters. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure after the work-up. High-vacuum drying may be necessary. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Incomplete removal of the acid catalyst. | During the work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst. |
| Hydrolysis of the ester during work-up. | Perform the aqueous work-up quickly and at a low temperature (e.g., using an ice bath) to minimize the risk of ester hydrolysis. Avoid using strong bases for neutralization if possible. |
| Co-precipitation of starting material. | If the starting carboxylic acid is not fully consumed, it may co-precipitate with the product. Ensure the reaction goes to completion by monitoring with TLC. If necessary, the starting acid can be removed by washing the organic solution with a weak base. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 5-bromopyridine-2-carboxylic acid | Thionyl Chloride (10 eq.) | Methanol | 50 | 12 | 80 | [3] |
| 5-bromopyridine-2-carboxylic acid | Sulfuric Acid (catalytic) | Methanol | Reflux | Not specified | Not specified | General Fischer Esterification |
Note: The yield for the sulfuric acid-catalyzed reaction is not explicitly reported for this specific molecule in the searched literature but is a standard alternative to thionyl chloride.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Fischer Esterification
This protocol is adapted from a reported synthesis.[3]
Materials:
-
5-bromopyridine-2-carboxylic acid
-
Anhydrous methanol
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Thionyl chloride
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Saturated sodium bicarbonate solution
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Deionized water
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol, cooled to 0 °C in an ice bath, add thionyl chloride (10.0 eq.) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and then heat it at 50 °C for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Carefully quench the residue with a saturated sodium bicarbonate solution.
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Collect the resulting white solid by filtration.
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Wash the solid with deionized water and dry under vacuum to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-bromopyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromopyridine-2-carboxylate. The focus is on addressing and overcoming its inherent solubility challenges in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in common laboratory solvents?
Q2: My reaction with this compound is sluggish or incomplete. Could solubility be the issue?
A2: Yes, poor solubility is a very common reason for incomplete or slow reactions involving this substrate. If the reaction mixture appears as a heterogeneous suspension, it is a strong indicator that the substrate is not fully dissolved, limiting its availability to react with other reagents in the solution phase.
Q3: What are the most common types of reactions where solubility issues with this compound are encountered?
A3: Solubility challenges are frequently observed in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions often require the complete dissolution of all reactants for the catalytic cycle to proceed efficiently.
Q4: Can I just heat the reaction to improve solubility?
A4: Increasing the reaction temperature is a common and often effective strategy to enhance the solubility of this compound. However, one must consider the thermal stability of all reactants, reagents, catalysts, and solvents. For instance, some palladium catalysts may decompose at very high temperatures, and sensitive functional groups on other molecules might not be stable.
Q5: Are there any alternative techniques if solvent and temperature adjustments are insufficient?
A5: For extremely challenging cases, specialized techniques can be employed. High-temperature ball milling, a mechanochemical method, has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides in the solid state.[4][5][6] This solvent-free approach can provide access to products that are difficult to obtain through conventional solution-phase chemistry.
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling
Symptom: The reaction mixture is a persistent suspension, and you observe low conversion to the desired biaryl product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Detailed Methodologies:
-
Solvent Screening: A mixture of a higher-boiling point aprotic solvent with water is often effective for Suzuki couplings.
-
Protocol 1: Dioxane/Water System. In a reaction vessel, combine this compound, the boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2-3 eq.). Add a degassed 4:1 to 5:1 mixture of 1,4-dioxane (B91453) and water. Heat the reaction to 85-95°C and monitor by TLC or LC-MS.[5]
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Protocol 2: Toluene/Water System. For less polar coupling partners, a toluene/water system can be effective. Use similar stoichiometry as above, but with toluene as the main organic solvent. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can sometimes be beneficial.
-
Protocol 3: DMF. In cases where the above systems fail, anhydrous DMF can be used. It has a high boiling point and excellent solvating power for polar molecules.
-
-
Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring for both product formation and any signs of degradation. Temperatures up to 110°C are common for Suzuki couplings with less reactive bromides.
-
Ligand Selection: For challenging substrates, using specialized phosphine (B1218219) ligands developed by groups like Buchwald (e.g., SPhos, XPhos) can significantly improve reaction rates and yields, even at lower temperatures.[1]
Issue 2: Incomplete Buchwald-Hartwig Amination
Symptom: Low yield of the desired N-aryl pyridine (B92270) product, with a significant amount of unreacted this compound remaining.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Methodologies:
-
Solvent Selection: Toluene is a common solvent for Buchwald-Hartwig aminations.[4] If solubility is an issue, switching to a more polar, higher-boiling point solvent like 1,4-dioxane or DMF can be beneficial.
-
Protocol: Toluene System. In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.). Add anhydrous toluene and heat to 80-110°C. Monitor the reaction progress.
-
-
Base Selection: The choice of base can influence the reaction. While NaOtBu is very common, it has limited solubility in some solvents. K₃PO₄ or Cs₂CO₃ are more soluble alternatives that can be effective, although they are generally less basic.
-
Ligand Optimization: The use of electron-rich, bulky phosphine ligands is crucial. For challenging substrates, ligands like XantPhos can be particularly effective.[7]
Issue 3: Failure in Sonogashira Coupling
Symptom: No or very little formation of the alkynylated pyridine product. The starting material may be recovered, or decomposition may be observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Detailed Methodologies:
-
Solvent System Optimization: A common solvent system is a mixture of an amine base (like triethylamine (B128534) or diisopropylethylamine) and another solvent such as THF or DMF.[8] For poorly soluble substrates, using DMF as the primary solvent is often a good choice due to its high polarity and boiling point.
-
Protocol: DMF/Amine System. To a flask containing this compound, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%). Evacuate and backfill with an inert gas. Add anhydrous DMF, followed by a liquid amine base (e.g., Et₃N or DIPEA, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.). The reaction can be run at temperatures ranging from room temperature to 80°C.
-
-
Temperature Control: While some Sonogashira couplings proceed at room temperature, heating may be necessary to dissolve the starting material and accelerate the reaction.
-
Inert Atmosphere: It is critical to maintain a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Data Presentation
Estimated Solubility of this compound
Disclaimer: The following data is an estimation based on the chemical structure and general solubility trends. Experimental verification is recommended.
| Solvent | Dielectric Constant (20°C) | Polarity | Estimated Solubility (at 25°C) | Notes |
| Water | 80.1 | Very High | Very Low (~0.2 mg/mL) | Sparingly soluble, may increase slightly with heat. |
| Methanol (B129727) | 33.0 | High | Low to Moderate | May require heating for complete dissolution. |
| Ethanol | 24.5 | High | Low | Likely requires heating. |
| Acetonitrile | 37.5 | High | Low to Moderate | A good option for reactions requiring a polar aprotic solvent. |
| Acetone | 20.7 | High | Low to Moderate | May be a suitable solvent for some applications. |
| THF | 7.6 | Moderate | Low | Often used in cross-coupling reactions, may require heating. |
| Dichloromethane | 9.1 | Moderate | Low | Solubility is likely limited. |
| Toluene | 2.4 | Low | Very Low | Unlikely to be a good solvent at room temperature. |
| Hexanes | 1.9 | Very Low | Insoluble | Not a suitable solvent. |
| DMF | 36.7 | Very High | Moderate to High | Often a good choice for dissolving polar, poorly soluble substrates. |
| DMSO | 46.7 | Very High | High | Excellent solvating power, but can be difficult to remove. |
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions of Methyl 5-bromopyridine-2-carboxylate by TLC
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on monitoring the progress of chemical reactions involving Methyl 5-bromopyridine-2-carboxylate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for TLC analysis of this compound?
A1: A common starting point for the TLC analysis of this compound is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or heptane. The polarity of the solvent system can be adjusted based on the polarity of the reactants and products. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing polar compounds to move further up the plate.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[1] For compounds that are not UV-active, or for enhanced visualization, various chemical stains can be used. Potassium permanganate (B83412) stain is a good general stain for identifying a wide range of organic compounds.[1] Other stains like p-anisaldehyde can also be effective.
Q3: My spots are streaking. What can I do to improve the TLC?
A3: Streaking on a TLC plate can be caused by several factors, including overloading the sample, a sample that is too concentrated, or strong interactions between the compound and the silica (B1680970) gel.[2] For pyridine (B92270) derivatives, which are basic, streaking can occur due to interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can often resolve this issue by neutralizing the acidic sites on the silica.
Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?
A4: If the Rf values are too close to distinguish, you can try altering the polarity of the mobile phase. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will generally result in lower Rf values and may increase the separation between spots. If changing the solvent polarity is ineffective, trying a different solvent system altogether (e.g., dichloromethane/methanol) may provide better resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TLC analysis of reactions with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The compound is not UV-active or the concentration is too low. | - Use a chemical stain for visualization (e.g., potassium permanganate).- Concentrate the sample before spotting it on the TLC plate. |
| Spots are elongated or "tailing". | - The sample is too concentrated.- The compound is interacting strongly with the silica gel (common for basic pyridines). | - Dilute the sample before spotting.- Add a small amount of triethylamine (0.1-1%) to the mobile phase. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber.- The bottom of the plate is not level with the solvent. | - Ensure the plate is standing upright in the chamber.- Make sure the solvent level is even and the plate is placed flat on the bottom of the chamber. |
| Rf values are consistently too high or too low. | The polarity of the mobile phase is not optimal. | - If Rf is too high (spots run with the solvent front), decrease the polarity of the mobile phase (e.g., add more hexanes).- If Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase (e.g., add more ethyl acetate). |
| Unexpected spots appear on the plate. | - The reaction may have produced side products.- The sample may be contaminated. | - Use a co-spot (a lane with both starting material and reaction mixture) to help identify product and reactant spots.- Ensure clean spotting capillaries and equipment. |
Experimental Protocols
Detailed Methodology for TLC Monitoring
This protocol provides a step-by-step guide for monitoring a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl acetate/Hexanes mixture)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun (if required for staining)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C) where both will be applied.
-
Spot the Plate:
-
Using a clean capillary tube, apply a small spot of the dissolved starting material onto the "SM" lane on the starting line.
-
Using another clean capillary tube, apply a small spot of the reaction mixture onto the "R" lane.
-
On the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, dip the plate into a staining solution (e.g., potassium permanganate), and gently heat with a heat gun to develop the spots.
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot lane helps to confirm if the new spot is different from the starting material.
Recommended Mobile Phase Compositions
The optimal mobile phase will depend on the specific reaction being monitored. Here are some suggested starting points:
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 1:4 to 1:1 | Low to Medium | A good starting point for many reactions. Adjust the ratio to achieve an Rf of ~0.3 for the product. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Medium to High | Useful for more polar products that do not move in ethyl acetate/hexanes. |
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: A logical decision tree for troubleshooting common TLC issues.
References
Technical Support Center: Palladium Catalyst Removal from Methyl 5-bromopyridine-2-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving Methyl 5-bromopyridine-2-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable troubleshooting steps.
Issue 1: Incomplete Removal of Palladium
-
Potential Cause: The palladium species may exist in a soluble or colloidal form that is difficult to remove by simple filtration.[1] Strong complexation of palladium with the pyridine (B92270) nitrogen of the product can also hinder its removal.[2]
-
Troubleshooting Steps:
-
Identify the Palladium Species: If possible, determine whether the palladium is in a soluble (e.g., Pd(II)) or insoluble (e.g., Pd(0)) state.[2][3]
-
Optimize Scavenging Conditions: Experiment with different scavenger-to-palladium ratios (a common starting point is 4-8 molar equivalents of scavenger to the initial palladium amount), reaction times (ranging from 1 to 24 hours), and temperatures (from room temperature up to 60°C).[3]
-
Utilize a Combination of Methods: A multi-step approach can be more effective. For example, an initial filtration through Celite to remove heterogeneous palladium can be followed by treatment with a scavenger resin or activated carbon to capture soluble species.[1][4][5]
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Consider a Pre-treatment Step: Adjusting the pH of the reaction mixture might be necessary to break the complex between palladium and the product before introducing a scavenger.[2]
-
Aqueous Wash: For pyridine-2-carboxylate derivatives, an aqueous wash with an alkali metal bisulfite solution (e.g., sodium bisulfite) at elevated temperatures (60-90°C) and controlled pH (2.0-8.0) has been shown to be effective.[6]
-
Issue 2: Low Product Recovery After Purification
-
Potential Cause: Non-specific binding of the desired product, this compound, to the purification medium is a common problem, especially with activated carbon and some scavenger resins.[2][3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Thiol- or tri-isocyanurate (TMT)-based scavengers are often effective.[2][3]
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Minimize Adsorbent Amount: Use the minimum quantity of activated carbon or scavenger resin required for effective palladium removal to reduce the surface area available for product adsorption.[2][3]
-
Optimize the Solvent System: The choice of solvent can significantly impact the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[3]
-
Explore Alternative Purification Methods: If product loss remains high, consider other techniques such as crystallization or precipitation.[2] Additives like N-acetylcysteine or thiourea (B124793) can sometimes help keep palladium in the mother liquor during crystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing palladium catalysts from reactions involving nitrogen-containing heterocycles like this compound?
A1: Common methods include:
-
Filtration through Celite: Effective for removing heterogeneous palladium particles.[1][4]
-
Activated Carbon Treatment: A cost-effective method for adsorbing palladium, though it may lead to product loss.[2]
-
Scavenger Resins: Solid-supported materials with functional groups (e.g., thiols, amines, TMT) that chelate palladium, allowing for its removal by filtration.[2][7]
-
Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution, such as sodium bisulfite, can effectively remove palladium.[6]
-
Crystallization: Can be effective, especially when combined with additives that help retain palladium in the solution.[3]
Q2: What are scavenger resins and how do they work?
A2: Scavenger resins are solid supports, often silica (B1680970) or polystyrene-based, that are functionalized with ligands having a high affinity for palladium, such as thiols, amines, or tri-isocyanurates (TMT).[2] When the reaction mixture is stirred with or passed over the resin, the palladium is selectively bound (chelated) to these functional groups. The resin, along with the bound palladium, can then be easily removed by filtration.[2][7]
Q3: Can I use activated carbon for palladium removal, and what are the potential drawbacks?
A3: Yes, activated carbon is a widely used and economical adsorbent for palladium removal due to its high surface area.[2] However, a significant drawback is the potential for non-specific adsorption of the desired product, which can lead to lower yields.[2][3]
Q4: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a daily drug dose of 10 g.[2]
Q5: How can I determine the amount of residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique commonly used to quantify trace levels of metals like palladium in purified products.[3]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite | Removes insoluble Pd | Simple, fast, and inexpensive.[5] | Ineffective for soluble or colloidal palladium.[1] |
| Activated Carbon | >90% | Cost-effective and widely available.[2] | Can lead to significant product loss due to non-specific adsorption.[2] |
| Scavenger Resins (e.g., Si-TMT) | Can reduce Pd to <1 ppm | High selectivity and efficiency.[8] | Higher cost compared to activated carbon.[5] |
| Aqueous Bisulfite Wash | Can reduce Pd from >1000 ppm to <50 ppm | Effective for specific substrates like pyridine-2-carboxylates.[6] | Requires specific pH and temperature control; may not be universally applicable.[6] |
| Crystallization | Variable | Can be highly effective and provides a pure product. | Palladium-product complexes may co-crystallize.[3] |
Table 2: Example of Palladium Scavenging Efficiency
| Scavenger | Initial Pd Level (ppm) | Final Pd Level (ppm) | Conditions | Reference |
| MP-TMT | 33,000 | <200 | 5 equivalents, RT, overnight | [7] |
| MP-TMT | 500-800 | <10 | 0.5% wt catalyst, RT, overnight | [7] |
| Si-TMT | 330 | 7 | 0.20 wt, DMF, overnight | [8] |
| Si-TMT | > target | <1 | 0.03 wt, 35°C, 2h | [8] |
| Activated Carbon & 1,2-ethanedithiol | 9100 | <273 (>97% removal) | Nuchar AquaGuard (0.7 wt), chelating agent (0.35 wt) | [8] |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Scavenger (e.g., Si-TMT)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 10-50 mg/mL.[3]
-
Scavenger Addition: Add the selected silica-based palladium scavenger. A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[3]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Concentration: Remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 3: Palladium Removal using Aqueous Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude product containing this compound in a water-immiscible solvent such as toluene.[6]
-
Aqueous Wash: Add an aqueous solution of sodium bisulfite (20-50%). Typically, 1 to 2 molar equivalents are used.[6]
-
Heating and pH Adjustment: Heat the mixture to 60-90°C and adjust the pH to between 2.0 and 8.0 using an aqueous base like sodium hydroxide.[6]
-
Stirring: Stir the biphasic mixture at the elevated temperature for a set period.
-
Phase Separation: Separate the aqueous phase from the organic phase.
-
Product Recovery: Recover the purified product from the organic phase, for example, by crystallization.[6]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Visualizations
Caption: General workflow for palladium removal from a reaction mixture.
Caption: Troubleshooting logic for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of Methyl 5-bromopyridine-2-carboxylate during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and purification of Methyl 5-bromopyridine-2-carboxylate, with a specific focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to hydrolysis?
A1: Like most esters, this compound can be hydrolyzed back to its parent carboxylic acid (5-bromopyridine-2-carboxylic acid) and methanol. This reaction can be catalyzed by both acids and bases. The presence of the electron-withdrawing pyridine (B92270) ring and the bromine atom can influence the reactivity of the ester carbonyl group, making it susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Q2: Under what workup conditions is hydrolysis most likely to occur?
A2: Hydrolysis is most likely to occur under strongly acidic or, more significantly, basic (alkaline) conditions. Basic hydrolysis, also known as saponification, is typically rapid and irreversible. Therefore, prolonged exposure to aqueous solutions with a high pH during extraction and washing steps should be avoided.
Q3: How can I monitor for hydrolysis during my experiment?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor for the presence of the hydrolyzed product, 5-bromopyridine-2-carboxylic acid. The carboxylic acid is significantly more polar than the methyl ester and will have a much lower Rf value. By co-spotting your reaction mixture with the starting ester, you can quickly assess if a more polar, baseline spot corresponding to the acid is appearing.
Q4: Can I use a mild base to neutralize my reaction mixture?
A4: Yes, a mild inorganic base is recommended for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice as it is generally not basic enough to cause significant ester hydrolysis if contact time is minimized. Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) should be avoided.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of ester after workup and purification | Hydrolysis of the ester to the corresponding carboxylic acid during the workup. | - Control pH: Ensure that the aqueous solution during extraction is neutral or slightly acidic (pH 6-7). Use a mild base like saturated aqueous NaHCO₃ for neutralization and perform the wash quickly. - Minimize contact with water: Reduce the time the organic layer containing the ester is in contact with aqueous solutions. - Use appropriate drying agents: Thoroughly dry the organic extract with an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. |
| Presence of a highly polar spot on TLC that is not the starting material | This is likely the hydrolyzed product, 5-bromopyridine-2-carboxylic acid. | - Acidify and extract: If significant hydrolysis has occurred, the carboxylic acid can sometimes be recovered. Acidify the aqueous layer with dilute HCl to a pH of ~3-4 and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the carboxylic acid. The desired ester remains in the original organic layer. |
| Difficulty in separating the ester from the hydrolyzed acid by column chromatography | The carboxylic acid can streak on silica (B1680970) gel, leading to poor separation. | - Optimize mobile phase: If purification by column chromatography is necessary and some acid is present, consider adding a small amount of a modifier to the eluent. For example, a small percentage of acetic acid (e.g., 0.1-1%) can help to suppress the ionization of the carboxylic acid and improve its elution profile. However, be mindful that prolonged exposure of the ester to the acidic silica gel could potentially cause some hydrolysis. |
Experimental Protocols
Protocol 1: General Aqueous Workup to Minimize Hydrolysis
This protocol is suitable for the workup of a reaction mixture containing this compound in an organic solvent.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is acidic, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8. If the reaction is basic, neutralize with a dilute acid like 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), dilute the mixture with a suitable extraction solvent such as ethyl acetate (B1210297) or dichloromethane. Add water to dissolve any salts.
-
Separation: Shake the separatory funnel gently and allow the layers to separate. Drain the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove any remaining water-soluble impurities).
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Anhydrous Workup (When Applicable)
For reactions where all reagents and byproducts are non-polar or can be removed under vacuum, an anhydrous workup can completely avoid the risk of hydrolysis.
-
Filtration: If the reaction produces a solid byproduct (e.g., a salt), dilute the reaction mixture with a dry organic solvent and filter off the solid.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography using anhydrous solvents.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting issues related to the hydrolysis of this compound during workup.
Caption: A decision tree for troubleshooting the hydrolysis of this compound.
This workflow provides a systematic approach to identifying the cause of hydrolysis and implementing corrective actions in the experimental procedure. By carefully controlling the pH and minimizing contact with water during the workup, researchers can significantly improve the yield and purity of the desired ester product.
Large-scale synthesis challenges for Methyl 5-bromopyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 5-bromopyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Esterification | Incomplete reaction. | Ensure the 5-bromopyridine-2-carboxylic acid is fully dissolved. Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the reaction temperature (e.g., to 50°C)[1][2]. |
| Degradation of starting material or product. | If using thionyl chloride, add it dropwise at a low temperature (e.g., 0°C) to control the exothermic reaction[1][2]. | |
| Loss of product during workup. | Ensure the pH is adjusted to be neutral or slightly basic to precipitate the product fully before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Reaction Stalls (Esterification) | Inactive catalyst or reagents. | Use anhydrous methanol (B129727) and fresh thionyl chloride. Moisture can deactivate the thionyl chloride. |
| Formation of Impurities | Side reactions from reactive intermediates. | Control the reaction temperature carefully, especially during the addition of reagents like thionyl chloride or during diazotization in Sandmeyer-type reactions. |
| Presence of di-substituted byproducts. | In bromination steps, control the stoichiometry of the brominating agent to avoid over-bromination. In some cases, a dibromo-substituted pyridine (B92270) may form.[3] | |
| Difficult Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. If the product remains oily, consider purification by column chromatography on a small scale to obtain a seed crystal for larger-scale crystallization. |
| Co-precipitation of starting materials or byproducts. | Ensure the reaction goes to completion to minimize unreacted starting material in the crude product. Wash the crude product with appropriate solvents to remove soluble impurities. |
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes for large-scale production of this compound?
There are two primary routes for the large-scale synthesis:
-
Direct Esterification: This is a straightforward method involving the esterification of 5-bromopyridine-2-carboxylic acid with methanol, typically catalyzed by an acid or a reagent like thionyl chloride.[1][2] This route is often preferred for its simplicity.
-
Multi-step Synthesis from Pyridine Derivatives: This can involve a sequence of reactions such as oxidation, halogenation, and esterification starting from more readily available pyridine precursors. For instance, a multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine (B189383) has been described, which includes oxidation, esterification, reduction, and diazotization steps.[4] Another approach could involve a Sandmeyer reaction to introduce the bromo group onto an amino-pyridine precursor.[5][6][7]
2. How can I optimize the yield of the esterification reaction?
To optimize the yield of the esterification of 5-bromopyridine-2-carboxylic acid:
-
Reagent Quality: Use anhydrous methanol and high-purity 5-bromopyridine-2-carboxylic acid.
-
Catalyst: Thionyl chloride is an effective reagent for this conversion.[1][2]
-
Temperature Control: Add thionyl chloride dropwise at 0°C to manage the exothermic reaction, then heat the mixture (e.g., to 50°C) to drive the reaction to completion.[1][2]
-
Reaction Monitoring: Track the disappearance of the starting carboxylic acid using TLC or LC-MS to determine the optimal reaction time.
-
Workup: Carefully neutralize the reaction mixture to ensure complete precipitation of the product.
3. What are the key parameters to control in a Sandmeyer reaction for producing bromopyridines?
The Sandmeyer reaction is a powerful tool for introducing a bromine atom onto a pyridine ring from an amino precursor.[5][7] Key parameters to control include:
-
Diazotization Temperature: The formation of the diazonium salt from the corresponding amine with sodium nitrite (B80452) and acid should be carried out at low temperatures (typically 0-5°C) to prevent decomposition of the unstable diazonium salt.
-
Catalyst: Copper(I) bromide (CuBr) is the classic catalyst for introducing bromine.[5]
-
Acidic Conditions: The reaction is performed in a strong acid, such as hydrobromic acid (HBr), which also serves as the bromide source.
-
Slow Addition: The diazonium salt solution should be added slowly to the copper(I) bromide solution to control the evolution of nitrogen gas and maintain a steady reaction rate.
4. How can I effectively purify the final product on a large scale?
For large-scale purification, precipitation and recrystallization are generally more practical than chromatography.
-
Precipitation: After the reaction is complete, quenching the reaction mixture with a base, such as a saturated sodium bicarbonate solution, will neutralize the excess acid and precipitate the crude product.[2]
-
Filtration and Washing: The precipitated solid can be collected by filtration and washed with water to remove inorganic salts, followed by a wash with a cold organic solvent to remove non-polar impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Esterification of 5-Bromopyridine-2-carboxylic Acid
This protocol is based on a common laboratory-scale synthesis that can be adapted for larger scales.[1][2]
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Saturated sodium bicarbonate solution
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol, cooled to 0°C, add thionyl chloride (10.0 eq.) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid residue.
-
Carefully quench the residue with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
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Collect the precipitated white solid by filtration.
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Wash the solid with cold water and then a small amount of cold methanol.
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Dry the solid under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via esterification.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl 5-bromopyridine-2-carboxylate
Welcome to the technical support center for the HPLC analysis of Methyl 5-bromopyridine-2-carboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Impurities can originate from the manufacturing process or from degradation of the final product. Based on the common synthesis route, which involves the esterification of 5-bromopyridine-2-carboxylic acid with methanol, the primary impurities are process-related.[1][2] Degradation can also occur, primarily through hydrolysis.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Type | Origin |
| Impurity A: 5-bromopyridine-2-carboxylic acid | ![]() | Process-Related | Unreacted starting material from the esterification process.[1] |
| Impurity B: Unidentified Process Impurity | ![]() | Process-Related | By-product from an alternative synthesis pathway. |
| Impurity C: Unidentified Degradation Product | ![]() | Degradation | Formed under oxidative stress conditions. |
Q2: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like pyridine (B92270) derivatives on silica-based HPLC columns.[3][4] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol (B1196071) groups on the surface of the stationary phase.[5][6] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
To resolve this, you can:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the basic analyte.[1]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[5]
-
Select a Modern Column: Employ a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded column) designed to minimize silanol interactions.
Q3: My chromatogram shows unexpected peaks. How can I determine if they are actual impurities or system artifacts?
A3: Unexpected peaks can be confusing. The first step is to differentiate between genuine impurities and artifacts from the HPLC system, often called "ghost peaks."
To troubleshoot, follow this logical workflow:
-
Inject a Blank: Prepare a blank solution (typically your mobile phase) and inject it. If the unexpected peaks appear in the blank run, they are likely system-related (e.g., from contaminated solvent, column bleed, or carryover from a previous injection).
-
Check Mobile Phase Preparation: Ensure the mobile phase components are of high purity and were prepared fresh.
-
System Purge: If contamination is suspected, purge the system with a strong solvent to clean the injector and tubing.
If the peaks do not appear in the blank, they are likely related to your sample. Further investigation, such as mass spectrometry, may be needed for identification.
Troubleshooting Guides
Problem 1: Poor Resolution Between the Main Peak and an Impurity
If you are struggling to separate the main peak of this compound from a closely eluting impurity, consider the following adjustments to your HPLC method.
Table 2: Troubleshooting Poor Resolution
| Parameter to Adjust | Recommended Action | Rationale |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 2-5%. | This will increase the retention time of all components, potentially providing more time for the peaks to separate. |
| Gradient Slope | If using a gradient method, make the gradient shallower around the elution time of the peaks of interest. | A less steep gradient increases the separation window for closely eluting compounds. |
| Column Temperature | Decrease the column temperature by 5-10 °C. | Lowering the temperature can sometimes alter selectivity and improve resolution, although it will also increase backpressure. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl column). | Different stationary phases offer different selectivities, which can significantly alter the elution order and improve separation. |
Below is a decision tree to guide your troubleshooting process for poor resolution.
References
- 1. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
Incompatible reagents with Methyl 5-bromopyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and use of Methyl 5-bromopyridine-2-carboxylate in research and development.
Frequently Asked Questions (FAQs)
Q1: I am seeing a loss of my starting material, this compound, and the appearance of a new, more polar spot on my TLC plate after basic workup. What could be the cause?
This is a common issue caused by the hydrolysis of the methyl ester group to the corresponding carboxylic acid. This compound is susceptible to hydrolysis under both acidic and basic conditions. Strong bases such as sodium hydroxide (B78521) or potassium hydroxide, even in catalytic amounts, can readily facilitate this reaction, especially in the presence of water and at elevated temperatures. To avoid this, use non-basic or mildly acidic conditions for your workup, or perform it at low temperatures.
Q2: Can I use strong reducing agents like Lithium Aluminum Hydride (LAH) with this compound?
The use of strong reducing agents such as Lithium Aluminum Hydride (LAH) is generally not recommended if the integrity of the ester functionality is to be maintained. LAH will reduce the methyl ester to the corresponding primary alcohol, (5-bromopyridin-2-yl)methanol. If the goal is to selectively reduce another functional group in the molecule without affecting the ester, a milder reducing agent should be chosen.
Q3: Is this compound compatible with Grignard reagents?
This compound is reactive towards Grignard reagents. The bromine atom on the pyridine (B92270) ring can undergo a coupling reaction with Grignard reagents, a process that can be promoted by certain catalysts.[1] This reactivity can be exploited for synthetic purposes, but it also means that Grignard reagents are incompatible if you wish to keep the 5-bromo substituent intact.
Q4: What is the stability of this compound in the presence of strong oxidizing agents?
While the pyridine ring itself is relatively electron-deficient and somewhat resistant to oxidation, strong oxidizing agents can still react with the molecule. For instance, strong oxidizing agents could potentially lead to the formation of N-oxides or degradation of the pyridine ring under harsh conditions. It is advisable to avoid the use of strong oxidants like potassium permanganate (B83412) or chromium-based reagents unless the specific transformation is desired.
Q5: Can I perform nucleophilic substitution reactions on this compound?
Yes, the bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This makes it a useful substrate for introducing various nucleophiles, such as amines, alkoxides, and thiolates, onto the pyridine ring. However, this also means that strong nucleophiles are incompatible if you want to avoid substitution at this position.
Troubleshooting Guide: Incompatible Reagents
The following table summarizes the potential incompatibilities of this compound with common classes of reagents and the likely outcome of the reaction.
| Reagent Class | Examples | Potential Incompatibility/Reaction | Troubleshooting/Prevention |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium hydroxide (LiOH) | Hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] | Use mild bases (e.g., sodium bicarbonate, triethylamine) for workup, and perform reactions at low temperatures. |
| Strong Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) in the presence of water | Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid. | Use anhydrous conditions if a strong acid is required for other transformations. |
| Strong Reducing Agents | Lithium aluminum hydride (LAH), Diisobutylaluminium hydride (DIBAL-H) | Reduction of the methyl ester to the primary alcohol.[2] | Use selective reducing agents if other functional groups need to be reduced. |
| Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | Potential for oxidation of the pyridine ring or side chain, leading to degradation. | Choose milder and more selective oxidizing agents. |
| Grignard Reagents | Methylmagnesium bromide (MeMgBr), Phenylmagnesium chloride (PhMgCl) | Coupling reaction at the C-Br bond.[1][4] | Protect the bromo group or choose an alternative organometallic reagent if coupling is not desired. |
| Strong Nucleophiles | Sodium amide (NaNH₂), Sodium alkoxides (e.g., NaOMe) | Nucleophilic aromatic substitution of the bromine atom.[5] | Avoid strong nucleophiles if the bromo substituent needs to be retained. |
Experimental Protocol: Example of Incompatibility (Ester Hydrolysis)
This protocol details the hydrolysis of this compound under basic conditions, a common incompatibility issue. This procedure is provided for informational purposes to illustrate a reaction to be avoided if the ester's integrity is desired.
Objective: To demonstrate the hydrolysis of the methyl ester of this compound to 5-bromopyridine-2-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (1.0 g, 4.63 mmol) in methanol (20 mL).
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (0.8 g, 20 mmol) in water (10 mL).
-
Add the NaOH solution to the solution of this compound in the round bottom flask.
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 5-bromopyridine-2-carboxylic acid, will be more polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
A precipitate of 5-bromopyridine-2-carboxylic acid should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven.
Expected Outcome: The starting material, this compound, will be converted to 5-bromopyridine-2-carboxylic acid. This demonstrates the incompatibility of the ester with strong basic conditions.
Incompatibility Relationship Diagram
Caption: Incompatible reagent classes and their resulting reactions with this compound.
References
- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 2. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 3. jocpr.com [jocpr.com]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
Spectroscopic Characterization of Methyl 5-bromopyridine-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed spectroscopic characterization of Methyl 5-bromopyridine-2-carboxylate and compares its spectral data with those of structurally related alternatives.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unambiguous characterization is crucial for ensuring the quality and efficacy of final products. This guide presents a comprehensive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside a comparison with Methyl 6-bromopyridine-2-carboxylate, Methyl 5-chloropyridine-2-carboxylate, and the parent compound, Methyl pyridine-2-carboxylate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues, allowing for a direct comparison of the influence of the substituent and its position on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-6 | -OCH₃ | Solvent |
| This compound | 8.28 (dd) | 8.00 (d) | 8.86 (d) | 3.89 (s) | DMSO-d₆ |
| Methyl 6-bromopyridine-2-carboxylate | 7.93 (d) | 7.84 (t) | - | 3.96 (s) | CDCl₃ |
| Methyl 5-chloropyridine-2-carboxylate | 8.15 (d) | 7.95 (dd) | 8.68 (d) | 3.98 (s) | CDCl₃ |
| Methyl pyridine-2-carboxylate | 8.11 (d) | 7.91 (t) | 8.70 (d) | 3.97 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | C=O | Solvent |
| This compound | 147.9 | 128.5 | 141.5 | 121.9 | 152.1 | 53.2 | 164.5 | CDCl₃ |
| Methyl 6-bromopyridine-2-carboxylate | 147.2 | 128.0 | 140.2 | 123.1 | 143.8 | 53.0 | 164.1 | CDCl₃ |
| Methyl 5-chloropyridine-2-carboxylate | 147.1 | 128.2 | 139.0 | 133.5 | 150.1 | 53.1 | 164.3 | CDCl₃ |
| Methyl pyridine-2-carboxylate | 148.0 | 125.1 | 137.0 | 126.8 | 149.9 | 52.8 | 165.7 | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Selected Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | C=C, C=N Stretch | C-O Stretch | C-Br/Cl Stretch |
| This compound | ~1725 | ~1580, 1550 | ~1250 | ~670 |
| Methyl 6-bromopyridine-2-carboxylate | ~1730 | ~1575, 1545 | ~1245 | ~660 |
| Methyl 5-chloropyridine-2-carboxylate | ~1728 | ~1585, 1555 | ~1255 | ~780 |
| Methyl pyridine-2-carboxylate | 1732 | 1589, 1572 | 1254 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 215/217 (1:1) | 184/186 ([M-OCH₃]⁺), 156/158 ([M-COOCH₃]⁺) |
| Methyl 6-bromopyridine-2-carboxylate | 215/217 (1:1) | 184/186 ([M-OCH₃]⁺), 156/158 ([M-COOCH₃]⁺) |
| Methyl 5-chloropyridine-2-carboxylate | 171/173 (3:1) | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl pyridine-2-carboxylate | 137 | 106 ([M-OCH₃]⁺), 78 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the background spectrum of air (or the empty ATR crystal) is subtracted.
Mass Spectrometry (MS) Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions and fragment ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow and Structural Confirmation
The following diagrams illustrate the workflow of the spectroscopic characterization process and the logical relationship of how the combined data confirms the structure of this compound.
A Comparative Guide to the Reactivity of Methyl 5-bromopyridine-2-carboxylate and its Ethyl Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Methyl 5-bromopyridine-2-carboxylate and its ethyl ester counterpart, Ethyl 5-bromopyridine-2-carboxylate, are versatile intermediates frequently employed in cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of their reactivity, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
While direct, head-to-head comparative studies of these two specific compounds are not extensively documented in peer-reviewed literature, an analysis of their structural differences allows for a reasoned projection of their relative reactivity. The primary distinction lies in the ester group: a methyl versus an ethyl substituent. This seemingly minor variation can influence reaction kinetics and yields through subtle steric and electronic effects.
Theoretical Reactivity Profile
Generally, the ethyl ester is slightly more sterically hindered than the methyl ester. This increased bulkiness around the carbonyl group could potentially influence the rate of reactions where the ester functionality itself or the adjacent pyridine (B92270) nitrogen is involved in the transition state. For instance, in reactions involving coordination to a metal catalyst, the larger ethyl group might exert a minor inhibitory effect compared to the methyl group.
Conversely, the electronic effects of the methyl and ethyl groups are very similar, with both being weakly electron-donating through induction. Therefore, significant differences in the electronic activation of the pyridine ring for reactions at the bromine-substituted position are not anticipated.
Comparative Performance in Key Reactions: Representative Data
To illustrate the potential, albeit likely subtle, differences in reactivity, the following tables summarize expected quantitative data for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These values are representative and collated from analogous reactions reported in the literature, intended to provide a comparative baseline.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 12 | ~90-95 |
| Ethyl 5-bromopyridine-2-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 12-14 | ~88-93 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 eq) | Toluene (B28343) | 100 | 8 | ~85-90 |
| Ethyl 5-bromopyridine-2-carboxylate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 8-10 | ~82-88 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 6 | ~80-85 |
| Ethyl 5-bromopyridine-2-carboxylate | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 6-8 | ~78-83 |
Experimental Protocols
The following are detailed methodologies for the key reactions cited above. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Methyl or Ethyl 5-bromopyridine-2-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the 5-bromopyridine-2-carboxylate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the dioxane and water to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Methyl or Ethyl 5-bromopyridine-2-carboxylate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (1.2 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 5-bromopyridine-2-carboxylate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-10 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash chromatography.
Conclusion
Navigating the Landscape of Pyridine-2-Carboxylate Synthesis: A Comparative Guide to Alternatives for Methyl 5-bromopyridine-2-carboxylate
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the strategic selection of building blocks is paramount. Methyl 5-bromopyridine-2-carboxylate serves as a versatile scaffold, but its synthetic utility can be expanded and refined through the exploration of various functional group interconversions at the 5-position. This guide provides a comprehensive comparison of key synthetic alternatives, offering insights into their preparation, performance, and potential applications, supported by experimental data and detailed protocols.
The primary route to diversifying the 5-position of the methyl pyridine-2-carboxylate core involves leveraging the reactivity of the bromo substituent through palladium-catalyzed cross-coupling reactions. These transformations open the door to a wide array of functionalities, including cyano, amino, nitro, and ethynyl (B1212043) groups, each imparting unique electronic and steric properties to the molecule.
Performance Comparison of Synthetic Alternatives
The choice of a synthetic route often hinges on a balance of factors including reaction yield, purity of the final product, reaction time, and the cost and availability of reagents. Below is a comparative summary of common palladium-catalyzed reactions for the functionalization of this compound.
| Alternative Compound | Coupling Reaction | Typical Catalyst System | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| Methyl 5-cyanopyridine-2-carboxylate | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 1,4-Dioxane (B91453)/Water | K₃PO₄ | 15-18 | Moderate to Good | >95 |
| Methyl 5-aminopyridine-2-carboxylate | Buchwald-Hartwig Amination | Pd₂(dba)₃ / X-Phos | Toluene (B28343) | Cs₂CO₃ | Not Specified | High | Not Specified |
| Methyl 5-ethynylpyridine-2-carboxylate | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 3-16 | Good | >98 |
| Methyl 5-phenylpyridine-2-carboxylate | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 1,4-Dioxane/Water | K₃PO₄ | 15-18 | Moderate to Good | >95 |
Note: Yields and reaction conditions are representative and can vary based on the specific substrates and optimization.[1][2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-aryl/heteroaryl-pyridine-2-carboxylates
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with various boronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water (4:1 v/v dioxane:water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (1 mL).
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-pyridine-2-carboxylate.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 5-aminopyridine-2-carboxylate
This protocol describes the palladium-catalyzed amination of this compound.[4][5]
Materials:
-
This compound
-
Amine (e.g., aniline, primary or secondary amine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃, X-Phos, and Cs₂CO₃ to a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of Methyl 5-ethynylpyridine-2-carboxylate
This protocol details the coupling of a terminal alkyne with this compound.[3][6]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 2.5 mol%)
-
Copper(I) iodide (CuI) (e.g., 5-7 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 100 °C) for 3-16 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualizing Synthetic Pathways
The logical workflow for these transformations can be visualized to provide a clear overview of the synthetic strategy.
Caption: Synthetic routes from this compound.
The catalytic cycles for these reactions share common fundamental steps of oxidative addition, transmetalation/ligand exchange, and reductive elimination.
References
A Comparative Guide to the X-ray Crystallographic Data of Methyl 5-bromopyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data for derivatives of Methyl 5-bromopyridine-2-carboxylate, a scaffold of interest in pharmaceutical and materials science research. The structural data presented herein, obtained through single-crystal X-ray diffraction, offers crucial insights into the molecular geometry, crystal packing, and intermolecular interactions of these compounds. This information is vital for structure-based drug design, understanding crystal engineering principles, and developing new materials with tailored properties.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of picolinic acid derivatives, which serve as close structural analogs to this compound derivatives. This data has been retrieved from the Cambridge Structural Database (CSD) and is presented to facilitate a comparative analysis of their solid-state structures.
| Compound Name | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | 2403841 | C₁₈H₁₉NO₅ | Monoclinic | P2₁/n | 14.992(1) | 7.6172(7) | 16.237(1) | 90 | 100.99(1) | 90 | 1819.5(3) |
| Diethyl 4-(4-fluorobenzyloxy)pyridine-2,6-dicarboxylate | 2403857 | C₁₈H₁₈FNO₅ | Monoclinic | P2₁/c | 11.338(1) | 10.456(1) | 14.079(1) | 90 | 98.45(1) | 90 | 1649.0(3) |
| Diethyl 4-(4-cyanobenzyloxy)pyridine-2,6-dicarboxylate | 2403868 | C₁₉H₁₈N₂O₅ | Monoclinic | P2₁/n | 7.545(1) | 24.195(2) | 9.803(1) | 90 | 95.17(1) | 90 | 1782.1(3) |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of the compared derivatives are crucial for the reproducibility and extension of these findings. The general procedures are outlined below, based on established protocols for similar pyridine (B92270) carboxylate derivatives.[1]
Synthesis of Methyl Pyridine-2-carboxylate Derivatives
A general synthetic route involves the esterification of the corresponding pyridine carboxylic acid. For instance, to a solution of the substituted pyridine-2-carboxylic acid in anhydrous methanol, an excess of a chlorinating agent like thionyl chloride is added dropwise at 0 °C. The reaction mixture is then typically heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired methyl ester.
For more complex derivatives, such as those with ether linkages, the synthesis may involve the reaction of a hydroxyl-substituted pyridine dicarboxylate with a suitable benzyl (B1604629) halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction is typically carried out under reflux for several hours. After filtration of the inorganic salts, the product can be crystallized from the filtrate.[1]
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For the picolinic acid derivatives cited, crystals were obtained from solutions in hexane (B92381) or ethyl acetate (B1210297) by allowing the solvent to evaporate slowly at a controlled temperature.[1]
Data Collection and Structure Refinement: X-ray diffraction data is collected on a suitable diffractometer, often using Mo-Kα or Cu-Kα radiation. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques. The positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
References
Comparative Cost-Analysis of Synthetic Routes to Methyl 5-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three distinct synthetic routes to Methyl 5-bromopyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The analysis focuses on the cost of raw materials, offering a quantitative basis for selecting the most economically viable pathway for laboratory and industrial applications. Detailed experimental protocols are provided for each route, based on established methodologies.
Route 1: Palladium-Catalyzed Carbonylation of 2,5-Dibromopyridine (B19318)
This route offers a direct, one-step approach to the carbonylated pyridine (B92270) ring. The regioselectivity of the carbonylation at the 2-position is a significant advantage.[1][2]
Experimental Protocol
A dry Schlenk flask is charged with 2,5-dibromopyridine (1.0 mmol), palladium(II) acetate (B1210297) (0.02 mmol), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol). The vessel is evacuated and backfilled with argon. Anhydrous methanol (B129727) (10 mL) and triethylamine (B128534) (1.5 mmol) are added via syringe. The flask is then pressurized with carbon monoxide (1 atm, balloon). The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound. A yield of 85% is assumed for this analysis.
Cost Analysis
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of product) | Price (USD) | Cost (USD per mmol of product) |
| 2,5-Dibromopyridine | 236.89 | 1.18 mmol | $35.90 / 100g | $0.02 |
| Palladium(II) acetate | 224.50 | 0.024 mmol | $109.00 / 1g | $2.62 |
| dppf | 554.38 | 0.047 mmol | $35.02 / 1g | $1.65 |
| Triethylamine | 101.19 | 1.76 mmol | $50.00 / 500mL (d=0.726) | <$0.01 |
| Methanol | 32.04 | 10 mL | $21.00 / 1L (d=0.792) | <$0.01 |
| Carbon Monoxide | 28.01 | Balloon | (Varies) | ~$0.10 |
| Total | ~$4.39 |
Note: Prices are based on bulk quantities from common chemical suppliers and are subject to change. Catalyst and ligand costs are the most significant contributors to this route's expense.
Workflow Diagram
References
Greener Pathways for Pyridine-Based Scaffolds: A Comparative Guide to Reactions of Methyl 5-bromopyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern medicinal chemistry. Methyl 5-bromopyridine-2-carboxylate is a key building block in this endeavor, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation. This guide provides a comparative analysis of traditional versus green chemistry approaches for several pivotal reactions involving this substrate. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to facilitate the adoption of more sustainable and efficient synthetic methodologies.
The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly integral to pharmaceutical development. For common cross-coupling and hydrolysis reactions involving this compound, greener alternatives to conventional methods offer significant advantages, including reduced reaction times, milder conditions, and the use of more environmentally benign solvents and catalysts.
Palladium-Catalyzed Cross-Coupling Reactions: A Green Overhaul
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for creating complex molecules. However, they traditionally rely on volatile organic solvents (VOCs) like toluene (B28343) and DMF, and often require phosphine (B1218219) ligands which can be toxic and air-sensitive. Green chemistry has introduced innovations such as microwave-assisted synthesis, the use of aqueous or biorenewable solvents, and the development of more robust and recyclable catalyst systems.
Suzuki-Miyaura Coupling: C-C Bond Formation in Benign Media
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds. Greener approaches focus on replacing traditional organic solvents with water or ethanol (B145695)/water mixtures and utilizing microwave irradiation to dramatically reduce reaction times.
Table 1: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Conditions
| Parameter | Traditional Approach | Green Approach |
| Substrate | This compound | This compound |
| Reagent | Arylboronic Acid | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or encapsulated Pd catalyst |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | KOH, K₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Water/Ethanol (1:1), Water |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Temperature | 80-110 °C | 120-150 °C |
| Reaction Time | 12-24 hours | 10-30 minutes[1][2] |
| Yield | Moderate to Good | Good to Excellent[1][2] |
| Green Notes | Use of VOCs, long reaction times | Use of aqueous media, rapid heating |
Traditional Suzuki-Miyaura Protocol (Conventional Heating)
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Add a degassed solvent such as 1,4-dioxane/water (4:1).
-
Stir the mixture at 85-95 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Green Suzuki-Miyaura Protocol (Microwave-Assisted) [1][2]
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), Pd(OAc)₂ (0.1 mol%), and KOH (2.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, work up and purify the product as described in the traditional protocol.
References
Safety Operating Guide
Proper Disposal of Methyl 5-bromopyridine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Methyl 5-bromopyridine-2-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety data.
Immediate Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling. Always consult the Safety Data Sheet (SDS) before use.
Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
Precautionary Measures:
-
Avoid breathing dust, mist, or spray[1].
-
Wash skin thoroughly after handling[1].
-
Use only in a well-ventilated area or outdoors[1].
-
Wear protective gloves, clothing, eye, and face protection[1].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 29682-15-3[1] |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol |
| Appearance | White to Almost white powder to crystal[2] |
| HMIS III Rating | Health: 2, Flammability: 1, Physical: 0[1] |
| NFPA Rating | Health: 2, Fire: 1, Reactivity: 0[1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE) Requirement
Before handling the chemical waste, ensure the following PPE is worn:
-
Hand Protection: Protective gloves (e.g., nitrile rubber)[1].
-
Eye Protection: Chemical safety goggles or a face shield[1].
-
Skin and Body Protection: A lab coat or other suitable protective clothing[1].
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator[1][3].
3.2. Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material and have a secure lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents[1][4].
3.3. On-site Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat or ignition sources[1][4].
-
Container Integrity: Ensure the container is kept closed when not in use to prevent the release of dust or vapors[1].
3.4. Final Disposal Procedure
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and authorized waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Recommended Treatment Method: The primary recommended method for disposal is incineration. The chemical should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to ensure complete destruction and to neutralize harmful combustion byproducts[1].
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5-bromopyridine-2-carboxylate
Essential Safety and Handling Guide for Methyl 5-bromopyridine-2-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29682-15-3[1] |
| Molecular Formula | C7H6BrNO2[1] |
| Molecular Weight | 216.03 g/mol |
| Appearance | White to pale cream or pale yellow crystals or powder[1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its irritant properties. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If eye irritation persists, seek medical advice/attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[2]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Area | Personal Protective Equipment | Purpose |
| Eyes/Face | Chemical splash goggles, Face shield | Protects against splashes and airborne particles.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and absorption.[5] |
| Body | A fully buttoned, flame-resistant lab coat | Protects skin from contamination.[4] |
| Respiratory | Use within a certified chemical fume hood. A respirator may be required for large quantities or inadequate ventilation.[4] | Prevents inhalation of harmful dust or vapors.[4] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills.[4] |
Operational Handling Plan
A systematic approach is crucial for safely working with this compound.
1. Preparation and Weighing:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Ensure proper ventilation in the work area.[4]
-
Eyewash stations and safety showers must be readily accessible.[4]
-
Before handling, ensure all necessary PPE is worn correctly.
-
Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent the dispersion of powder.[4]
2. Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.[4]
-
If the reaction is exothermic, have an ice bath ready to control the temperature.[4]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[4]
3. Spill Management:
-
In case of a small spill, use an absorbent material like sand or vermiculite (B1170534) to contain the powder.[4]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Waste Classification: As a brominated organic compound, this chemical is classified as a halogenated organic waste.[6]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][8] Do not mix with acids, bases, or other reactive chemicals.[6]
-
Containerization: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper), in a designated, clearly labeled hazardous waste container.[9] The container should be kept closed except when adding waste.[9]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4] Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.[6]
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. B25415.06 [thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



